molecular formula C19H14ClN3O2S B2989964 N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide CAS No. 865182-76-9

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide

Cat. No.: B2989964
CAS No.: 865182-76-9
M. Wt: 383.85
InChI Key: ASPPOIXNOSNBMP-QOCHGBHMSA-N
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Description

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide is a benzothiazole derivative characterized by three key structural features:

  • 2-Chlorobenzamide moiety: A chlorinated aromatic ring that may influence lipophilicity and binding affinity.

This compound’s benzothiazole core is a privileged scaffold in medicinal chemistry, often associated with anticancer, antimicrobial, and kinase-inhibitory activities .

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-3-10-23-16-9-8-13(21-12(2)24)11-17(16)26-19(23)22-18(25)14-6-4-5-7-15(14)20/h1,4-9,11H,10H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPPOIXNOSNBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Cl)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide is a complex organic compound belonging to the class of benzothiazoles. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide is C17H13ClN4O2SC_{17}H_{13}ClN_{4}O_{2}S with a molecular weight of approximately 364.82 g/mol. The compound features a benzothiazole core, an acetamido group, and a chlorobenzamide moiety.

Structural Representation

PropertyValue
Molecular FormulaC17H13ClN4O2S
Molecular Weight364.82 g/mol
CAS Number865182-89-4

The biological activity of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activities and receptor engagements, contributing to its potential therapeutic effects.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has shown promising inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
  • Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways, influencing physiological responses.

Case Studies

Recent studies have highlighted the potential applications of this compound:

  • Anti-Alzheimer Activity :
    • A study demonstrated that derivatives similar to N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide exhibited significant AChE inhibition with IC50 values as low as 0.08 μM, indicating strong potential as therapeutic agents against Alzheimer's disease .
  • Cytotoxicity Screening :
    • Cytotoxic effects were evaluated against human fibroblast cells (HT1080), showing a favorable safety profile for most derivatives tested, suggesting low toxicity at therapeutic concentrations .

Comparative Activity Table

CompoundAChE Inhibition (IC50)Cytotoxicity (HT1080)
N-(6-acetamido-3-prop-2-ynyl...)0.08 μMLow
Benzothiazole derivative 7i0.08 μMModerate
Standard AChE Inhibitor2.04 μMHigh

Synthesis and Development

The synthesis of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide involves several steps:

  • Formation of Benzothiazole Core : Typically synthesized via cyclization reactions involving 2-amino thiophenol.
  • Introduction of Functional Groups : The acetamido and propynyl groups are introduced through nucleophilic substitution reactions.
  • Final Coupling Reaction : The final product is obtained by coupling with chlorobenzamide under controlled conditions.

Synthetic Route Overview

StepReaction Type
Benzothiazole FormationCyclization
Acetamido Group IntroductionNucleophilic Substitution
Final CouplingCoupling Reaction

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The target compound’s analogs differ primarily in substituents on the benzothiazole ring and the appended aromatic carboxamide group. Key comparisons include:

Compound Name Substituents on Benzothiazole Aromatic Carboxamide Group Notable Properties/Activities Evidence Source
Target Compound 6-Acetamido, 3-propargyl 2-Chlorobenzamide Structural flexibility (propargyl)
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide 6-Acetamido, 3-propargyl 4-Nitrobenzamide Enhanced electron-withdrawing effects
N-[6-Chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl]hydrazine derivatives Benzodithiazine core Hydrazine substituents Sulfur-rich heterocycle, thermal stability
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-phenylureido)thiadiazolylthio)acetamide 6-Nitro Thiadiazole-linked acetamide VEGFR-2 inhibition (IC₅₀ = 0.89 µM)

Key Observations :

Physicochemical Properties
  • The acetamido group (target) may mitigate this via polar interactions.
  • Thermal Stability : Benzodithiazine derivatives () exhibit high decomposition temperatures (>270°C), while benzothiazoles with propargyl groups (target) may show lower stability due to alkyne reactivity.

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • Position of substituents : 6-Acetamido (target) vs. 6-nitro () significantly alters electronic density on the benzothiazole ring, affecting target binding.
    • Propargyl vs. methylthio groups : Propargyl (target) introduces synthetic versatility, whereas methylthio () may enhance hydrophobic interactions.
  • Molecular Docking Insights : Analogs like 6d () show strong binding to VEGFR-2 via hydrogen bonds with Glu883 and hydrophobic interactions. The target compound’s 2-chlorobenzamide may occupy similar pockets but with altered binding kinetics.

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